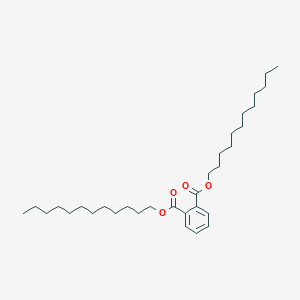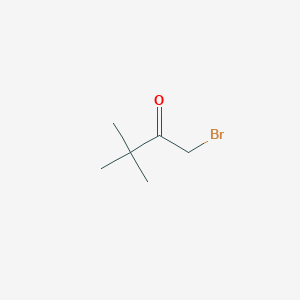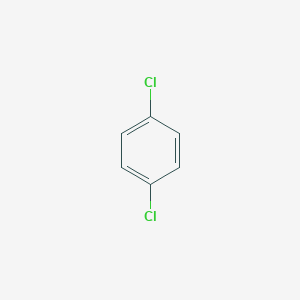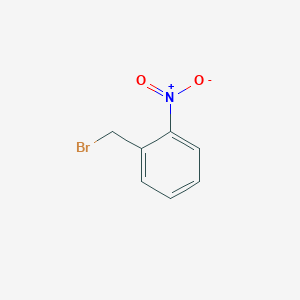
Didodecyl phthalate
Vue d'ensemble
Description
Didodecyl phthalate, also known as Dilauryl phthalate or 1,2-Benzenedicarboxylic acid, didodecyl ester, is primarily used in laboratory chemicals . It is a high-molecular-weight phthalate that is mainly used as a plasticizer for plastics . It is an almost colorless or yellow transparent liquid .
Synthesis Analysis
While specific synthesis methods for Didodecyl phthalate were not found in the search results, it’s worth noting that phthalates are generally produced in high volumes and used as plasticizers in consumer products .
Molecular Structure Analysis
Didodecyl phthalate has a molecular formula of C32H54O4 and a molecular weight of 502.7688 . The chemical structure of Didodecyl phthalate is available in the NIST Chemistry WebBook .
Physical And Chemical Properties Analysis
Didodecyl phthalate is a nearly colorless or yellow transparent liquid with a density of 0.94 g/mL at 25°C . It has a molecular weight of 502.7688 .
Applications De Recherche Scientifique
Air Analysis
Didodecyl phthalate is used in air analysis. It is one of the long-chain phthalates present in the workplace air in both gaseous and particulate states . The analysis method involves drawing air through a membrane filter and a silica gel tube, using a suitable sampling pump . The phthalates in the particulate state are deposited on the filter, whereas gaseous phthalates are adsorbed onto the silica gel .
High-Performance Liquid Chromatography (HPLC)
Didodecyl phthalate is used in high-performance liquid chromatography (HPLC). After sampling is complete, the loaded phthalates are desorbed with methanol and analyzed by means of liquid chromatography using a UV detector (HPLC-UV) . Quantitative determination is based on 10-point calibrations using an internal standard .
Plasticizer in PVC Production
Didodecyl phthalate is used as a plasticizer in PVC production . It is a colorless, clear, water-insoluble liquid that is soluble in commonly used organic solvents .
Certified Reference Material
Didodecyl phthalate is used as a certified reference material . It is used in the production of extractables and leachables PE/PP mix for GC and LC .
Phytochemical Compound
Didodecyl phthalate is identified as one of the phytochemical compounds in ethyl acetate extract . It is used in scientific research related to phytochemical compounds .
Chemical Structure Analysis
Didodecyl phthalate is used in chemical structure analysis . It is also known as 1,2-Benzenedicarboxylic acid, didodecyl ester; Dilauryl phthalate; Phthalic acid, didodecyl ester; Di-n-dodecyl phthalate .
Mécanisme D'action
Target of Action
Didodecyl phthalate, like other phthalates, is an endocrine-disrupting chemical . It primarily targets the endocrine system, particularly the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis . These systems play a crucial role in the neurodevelopmental process .
Mode of Action
Didodecyl phthalate interacts with its targets by dysregulating the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis . It interferes with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .
Biochemical Pathways
Similar phthalates have been shown to disrupt the development and function of hormone-dependent structures within the nervous system . This can lead to neurological disorders . More research is needed to fully understand the specific biochemical pathways affected by Didodecyl phthalate.
Pharmacokinetics
It is known that phthalates are generally virtually non-volatile liquids that are insoluble in water . They are primarily used as plasticizers, but also as precursors, e.g., for duroplasts and paint resins or as grease-free lubricants . The acute toxicity of the phthalates is low and generally diminishes as the molar mass of the phthalates increases .
Result of Action
Similar phthalates have been shown to affect the hormone balance of the organism by interaction with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Didodecyl phthalate. Phthalates are very persistent and are almost ubiquitous . The main reasons for this are the large production quantities together with the numerous possibilities for use . . Therefore, the environmental context can significantly influence the action of Didodecyl phthalate.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
didodecyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54O4/c1-3-5-7-9-11-13-15-17-19-23-27-35-31(33)29-25-21-22-26-30(29)32(34)36-28-24-20-18-16-14-12-10-8-6-4-2/h21-22,25-26H,3-20,23-24,27-28H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFGCEQWYLJYNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062419 | |
| Record name | Didodecyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Didodecyl phthalate | |
CAS RN |
2432-90-8 | |
| Record name | Didodecyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Didodecylphthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Didodecyl phthalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68022 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-didodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Didodecyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Didodecyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DILAURYL PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4DS0Z43HQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common applications of Didodecyl phthalate?
A1: Didodecyl phthalate is primarily utilized as a plasticizer [, ]. While not explicitly stated in the provided texts, plasticizers are commonly added to polymers to increase their flexibility, transparency, and durability.
Q2: How is Didodecyl phthalate detected and quantified in various matrices?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for identifying and quantifying Didodecyl phthalate in plant extracts and other complex mixtures [, , , ]. This method separates the components of a sample based on their volatility and then identifies them based on their mass-to-charge ratio.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid](/img/structure/B42883.png)



![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B42893.png)




